![molecular formula C12H12ClNO3 B1468701 1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid CAS No. 1488876-26-1](/img/structure/B1468701.png)
1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, like 1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key feature of this compound . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Medicinal Chemistry: Enhancing Pharmacokinetic Properties
1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid: is utilized in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. The pyrrolidine ring, a core structure in this compound, is known for its ability to improve bioavailability and metabolic stability. This is particularly beneficial in the development of new medications where optimal absorption and duration of action are critical .
Drug Design: Stereochemistry and Biological Activity
The stereochemistry of the pyrrolidine ring in 1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid plays a significant role in drug design. Different stereoisomers can lead to varying biological profiles due to their distinct binding modes to enantioselective proteins. This aspect is crucial in designing drugs with specific target selectivity .
Treatment of Autoimmune Diseases
Research has shown that pyrrolidine derivatives, including 1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid , can act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is involved in autoimmune diseases, and modulation of its activity can lead to potential treatments .
Antiviral Research: Heterocyclic Scaffold Utilization
The pyrrolidine scaffold is also explored for its potential in antiviral drug development. Its ability to be structurally modified allows for the creation of compounds that can inhibit viral replication. This has implications for the treatment of diseases caused by viruses such as Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV) .
Metabolic Disorders: PPAR Receptor Agonism
Pyrrolidine derivatives have been studied for their role as agonists of the peroxisome proliferator-activated receptors (PPARs). These receptors are key regulators of metabolism, and their modulation could lead to treatments for metabolic disorders such as diabetes and obesity .
Mechanism of Action
Target of action
Pyrrolidine is a five-membered ring with a nitrogen atom. It’s a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Mode of action
The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical pathways
Pyrrolidine derivatives have been found to interact with various targets, affecting multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
properties
IUPAC Name |
1-(4-chlorobenzoyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-10-3-1-8(2-4-10)11(15)14-6-5-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDLPIRBJMIMBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)pyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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